Enrasentan

概要

説明

エンラセンタンは、エンドセリンA受容体に対する親和性が高い、混合型エンドセリンAおよびエンドセリンB受容体拮抗薬です。主に、高血圧、心不全、およびその他の心臓血管疾患などの病状に対する潜在的な治療効果について研究されています。 エンドセリンは、内皮細胞によって産生される強力な血管収縮剤であり、その受容体を阻害することで、血圧を下げ、心肥大を防ぐことができます .

2. 製法

合成経路と反応条件: エンラセンタンの合成には、インダン核の形成とそれに続く官能基化を含む、複数のステップが含まれます。主なステップは次のとおりです。

- 環化反応によるインダン核の形成。

- ベンゾジオキソールの導入。

- カルボキシ、ヒドロキシエトキシ、メトキシフェニル、およびプロポキシ基による官能基化。

工業生産方法: エンラセンタンの工業生産は、通常、高収率と高純度を確保するために、最適化された反応条件を用いた大規模合成によって行われます。プロセスには以下が含まれます。

- 高純度の出発原料の使用。

- 温度、圧力、溶媒の選択などの反応条件の最適化。

- 結晶化やクロマトグラフィーなどの精製工程により、最終生成物を得る .

3. 化学反応解析

反応の種類: エンラセンタンは、以下を含むさまざまな化学反応を起こします。

酸化: エンラセンタンは、酸化されてさまざまな代謝物を形成することができます。

還元: 還元反応は、分子上の官能基を修飾することができます。

置換: 置換反応は、分子に異なる官能基を導入することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: ハロゲンや求核剤などの試薬が、制御された条件下で使用されます。

主な生成物: これらの反応から生成される主な生成物には、エンラセンタンのさまざまな酸化、還元、および置換誘導体があり、それらの薬理学的特性についてさらに研究することができます .

4. 科学研究への応用

化学: エンドセリン受容体拮抗作用を研究するためのモデル化合物として使用されます。

生物学: 血管収縮や細胞増殖などの細胞プロセスに対する影響について調査されています。

医学: 高血圧、心不全、およびその他の心臓血管疾患の治療における治療の可能性について検討されています。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of enrasentan involves multiple steps, including the formation of the indane core and subsequent functionalization. The key steps include:

- Formation of the indane core through cyclization reactions.

- Introduction of the benzodioxole group.

- Functionalization with carboxy, hydroxyethoxy, methoxyphenyl, and propoxy groups.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

- Use of high-purity starting materials.

- Optimization of reaction conditions such as temperature, pressure, and solvent choice.

- Purification steps including crystallization and chromatography to obtain the final product .

化学反応の分析

Types of Reactions: Enrasentan undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups on the molecule.

Substitution: Substitution reactions can introduce different functional groups to the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further studied for their pharmacological properties .

科学的研究の応用

Cardiovascular Applications

1. Heart Failure Management

Enrasentan has shown promise in managing heart failure, particularly in patients with chronic heart failure (CHF). Clinical studies indicate that it can improve left ventricular function and survival rates. For instance, in animal models, this compound treatment resulted in improved left ventricular ejection fraction and reduced left ventricular mass, suggesting beneficial effects on cardiac remodeling .

In a clinical trial comparing this compound with enalapril (an ACE inhibitor), this compound demonstrated superior outcomes in terms of left ventricular end-diastolic volume index and stroke volume, although it was associated with a higher incidence of adverse events .

2. Hypertension Treatment

this compound has been effective in reducing blood pressure in hypertensive animal models. In studies involving rats with induced hypertension, this compound not only normalized blood pressure but also prevented cardiac and renal damage . These findings support its potential use as an antihypertensive agent.

Clinical Trial Overview

Notable Findings

- In a study involving rats with cardiac hypertrophy, this compound improved survival rates and cardiac indices compared to control groups .

- In heart failure patients, this compound was associated with an increase in left ventricular end-diastolic volume index compared to traditional treatments, indicating enhanced cardiac filling capacity .

作用機序

エンラセンタンは、エンドセリンAおよびエンドセリンB受容体を阻害することによりその効果を発揮します。エンドセリンA受容体は、主に平滑筋細胞に位置し、血管収縮を仲介する一方、エンドセリンB受容体は内皮細胞に見られ、一酸化窒素とプロスタサイクリンの放出を促進します。 これらの受容体を拮抗することで、エンラセンタンは血管収縮を減らし、血圧を下げ、心肥大を防ぎます .

類似化合物:

ボスエンタン: 肺動脈性高血圧の治療に使用される、別の混合型エンドセリンAおよびエンドセリンB受容体拮抗薬。

アンブリセンタン: 肺動脈性高血圧に使用される、選択的なエンドセリンA受容体拮抗薬。

マシテンタン: より長い半減期と改善された有効性を有する、デュアルエンドセリン受容体拮抗薬。

エンラセンタンの独自性: エンラセンタンは、エンドセリンB受容体よりもエンドセリンA受容体に対する親和性が高いため、血管収縮を減らし、心肥大を防ぐことに特に効果的です。 その混合型受容体拮抗作用は、選択的な拮抗薬と比較して、より幅広い治療効果を提供します .

類似化合物との比較

Bosentan: Another mixed endothelin A and endothelin B receptor antagonist used in the treatment of pulmonary arterial hypertension.

Ambrisentan: Selective endothelin A receptor antagonist used for pulmonary arterial hypertension.

Macitentan: Dual endothelin receptor antagonist with a longer half-life and improved efficacy.

Uniqueness of Enrasentan: this compound is unique due to its higher affinity for endothelin A receptors compared to endothelin B receptors, making it particularly effective in reducing vasoconstriction and preventing cardiac hypertrophy. Its mixed receptor antagonism provides a broader therapeutic effect compared to selective antagonists .

生物活性

Enrasentan is a dual endothelin receptor antagonist (ERA) that has garnered attention for its potential therapeutic applications, particularly in cardiovascular diseases and cancer. This article delves into the biological activity of this compound, summarizing key research findings, clinical trial data, and comparative analyses with other therapies.

Overview of Endothelin Receptors

Endothelins are a family of peptides that play a crucial role in vasoconstriction, cell proliferation, and various pathophysiological processes. They primarily act through two receptors:

- Endothelin A (ET_A) : Primarily responsible for vasoconstriction and cellular proliferation.

- Endothelin B (ET_B) : Involved in vasodilation and clearance of endothelin-1 from circulation.

This compound exhibits a 100-fold greater affinity for the ET_A receptor compared to the ET_B receptor, making it a potent antagonist for inhibiting the effects of endothelin-1 (ET-1) in various conditions, including heart failure and hypertension .

Pharmacological Properties

This compound has been shown to have significant effects on hemodynamics and cardiac function:

- Increased Left Ventricular End-Diastolic Volume Index (LV EDVI) : this compound treatment resulted in an increase in LV EDVI compared to enalapril, an ACE inhibitor, indicating improved cardiac filling .

- Enhanced Cardiac Output : Patients treated with this compound exhibited an increase in resting cardiac index, suggesting improved cardiac performance .

- Adverse Events : While this compound showed beneficial effects on cardiac indices, it was associated with a higher incidence of serious adverse events compared to enalapril .

Phase II Study Comparison with Enalapril

A multicenter double-blind study compared this compound with enalapril in patients with left ventricular systolic dysfunction. Key findings included:

| Parameter | This compound (n=36) | Enalapril (n=36) | p-value |

|---|---|---|---|

| LV EDVI Change | +3.9 ml/m² | -3.4 ml/m² | 0.001 |

| Resting Cardiac Index Change | +0.11 l/m² | -0.10 l/m² | 0.04 |

| Serious Adverse Events | 16.7% | 2.8% | 0.02 |

These results suggest that while this compound improves certain hemodynamic parameters, it may also carry a higher risk of adverse events .

Effects on Heart Failure

In studies focused on chronic heart failure (CHF), this compound demonstrated potential benefits but did not consistently show improvements in clinical outcomes when compared to placebo or other treatments . Notably, the Endothelin A Receptor Antagonist Trial in Heart Failure (EARTH) did not yield significant differences in left ventricular end-systolic volume when comparing darusentan (another ERA) with placebo .

Case Studies

A notable case study at Moores Cancer Center highlighted the acceleration of clinical trials involving this compound, showcasing its potential as a novel therapeutic agent for patients with refractory conditions . The implementation of streamlined processes allowed rapid access to trials evaluating this compound's efficacy.

特性

CAS番号 |

167256-08-8 |

|---|---|

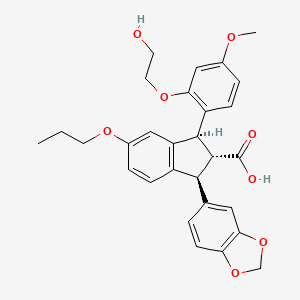

分子式 |

C29H30O8 |

分子量 |

506.5 g/mol |

IUPAC名 |

(1S,2R,3S)-1-(1,3-benzodioxol-5-yl)-3-[2-(2-hydroxyethoxy)-4-methoxyphenyl]-5-propoxy-2,3-dihydro-1H-indene-2-carboxylic acid |

InChI |

InChI=1S/C29H30O8/c1-3-11-34-19-6-7-20-22(14-19)27(21-8-5-18(33-2)15-24(21)35-12-10-30)28(29(31)32)26(20)17-4-9-23-25(13-17)37-16-36-23/h4-9,13-15,26-28,30H,3,10-12,16H2,1-2H3,(H,31,32)/t26-,27+,28+/m0/s1 |

InChIキー |

GLCKXJLCYIJMRB-UPRLRBBYSA-N |

SMILES |

CCCOC1=CC2=C(C=C1)C(C(C2C3=C(C=C(C=C3)OC)OCCO)C(=O)O)C4=CC5=C(C=C4)OCO5 |

異性体SMILES |

CCCOC1=CC2=C(C=C1)[C@@H]([C@H]([C@@H]2C3=C(C=C(C=C3)OC)OCCO)C(=O)O)C4=CC5=C(C=C4)OCO5 |

正規SMILES |

CCCOC1=CC2=C(C=C1)C(C(C2C3=C(C=C(C=C3)OC)OCCO)C(=O)O)C4=CC5=C(C=C4)OCO5 |

外観 |

Solid powder |

Key on ui other cas no. |

167256-08-8 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

(1S,2R,3S)-3-(2-(2-Hydroxyethoxy)-4-methoxyphenyl)-1-(3,4- (methylenedioxy)phenyl)-5-propoxy-2-indancarboxylic acid 3-(2-(2-hydroxyeth-1-yloxy)-4-methoxyphenyl)-1-(3,4-methylenedioxyphenyl)-5-(prop-1-yloxy)indan-2-carboxylic acid enrasentan SB 217242 SB-217242 |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。